molecular formula C5H7O2Tl B3027883 Einecs 238-081-1 CAS No. 14219-90-0

Einecs 238-081-1

Cat. No.: B3027883
CAS No.: 14219-90-0
M. Wt: 303.49 g/mol
InChI Key: QGQYKYKTENVDSC-LNKPDPKZSA-M
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Description

Einecs 238-081-1, also known as thallium(I) acetate, is a chemical compound with the molecular formula C5H7O2Tl. It is a thallium salt of acetic acid and is known for its use in various chemical reactions and applications. Thallium(I) acetate is a white crystalline solid that is highly toxic and should be handled with care.

Scientific Research Applications

Thallium(I) acetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Employed in biological studies to investigate the effects of thallium on cellular processes.

    Medicine: Historically used in medical treatments, although its use has declined due to its toxicity.

    Industry: Utilized in the production of specialty glass and as a component in certain electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thallium(I) acetate can be synthesized through the reaction of thallium(I) hydroxide with acetic acid. The reaction is typically carried out in an aqueous solution, where thallium(I) hydroxide reacts with acetic acid to form thallium(I) acetate and water:

TlOH+CH3COOHCH3COOTl+H2O\text{TlOH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOTl} + \text{H}_2\text{O} TlOH+CH3​COOH→CH3​COOTl+H2​O

Industrial Production Methods

In industrial settings, thallium(I) acetate is produced by reacting thallium(I) sulfate with barium acetate. The reaction results in the formation of thallium(I) acetate and barium sulfate as a byproduct:

Tl2SO4+Ba(CH3COO)22CH3COOTl+BaSO4\text{Tl}_2\text{SO}_4 + \text{Ba(CH}_3\text{COO)}_2 \rightarrow 2\text{CH}_3\text{COOTl} + \text{BaSO}_4 Tl2​SO4​+Ba(CH3​COO)2​→2CH3​COOTl+BaSO4​

Chemical Reactions Analysis

Types of Reactions

Thallium(I) acetate undergoes various chemical reactions, including:

    Oxidation: Thallium(I) acetate can be oxidized to thallium(III) acetate in the presence of strong oxidizing agents.

    Reduction: Thallium(I) acetate can be reduced to metallic thallium using reducing agents such as hydrogen gas.

    Substitution: Thallium(I) acetate can participate in substitution reactions where the acetate group is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Various ligands such as halides or other organic groups.

Major Products Formed

    Oxidation: Thallium(III) acetate.

    Reduction: Metallic thallium.

    Substitution: Thallium halides or other thallium-organic compounds.

Mechanism of Action

Thallium(I) acetate exerts its effects primarily through its interaction with biological molecules. Thallium ions can interfere with potassium channels in cells, disrupting cellular function and leading to toxicity. The compound can also bind to sulfhydryl groups in proteins, inhibiting enzyme activity and causing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Thallium(I) chloride (TlCl): Similar in its thallium(I) ion content but differs in its chloride anion.

    Thallium(I) sulfate (Tl2SO4): Contains thallium(I) ions but has a sulfate anion.

    Thallium(I) nitrate (TlNO3): Another thallium(I) compound with a nitrate anion.

Uniqueness

Thallium(I) acetate is unique due to its acetate anion, which imparts specific chemical properties and reactivity. Its solubility in organic solvents and its ability to participate in organic synthesis reactions make it distinct from other thallium(I) compounds.

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;thallium(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Tl/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQYKYKTENVDSC-LNKPDPKZSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].[Tl+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[Tl+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7O2Tl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931382
Record name Thallium(1+) 2,4-dioxopentan-3-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14219-90-0
Record name (Pentane-2,4-dionato-O,O')thallium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thallium(1+) 2,4-dioxopentan-3-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentane-2,4-dionato-O,O')thallium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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